molecular formula C10H12FNO3S B1478569 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2091221-59-7

1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No. B1478569
CAS RN: 2091221-59-7
M. Wt: 245.27 g/mol
InChI Key: OHGURRQFVPFQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (EFHBDO) is a novel fluorinated compound that has been the subject of research in recent years. EFHBDO has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antiviral Activity

These compounds also exhibit antiviral activity . They could be explored further for the development of new antiviral therapies, particularly in the light of emerging and re-emerging viral diseases.

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antihypertensive properties . This suggests that they could be used in the treatment of hypertension, a common condition that is a major risk factor for cardiovascular diseases.

Antidiabetic Activity

These compounds have been found to exhibit antidiabetic activity . This makes them potential candidates for the development of new drugs for the treatment of diabetes, a chronic disease that affects millions of people worldwide.

Anticancer Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have anticancer properties . This suggests that they could be used in the development of new anticancer drugs.

KATP Channel Activators

These compounds have been found to act as KATP channel activators . KATP channels play key roles in various physiological processes, including insulin secretion, neuronal excitability, and vascular tone regulation. Therefore, these compounds could have potential applications in various therapeutic areas.

AMPA Receptor Modulators

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their modulation has been implicated in the treatment of various neurological and psychiatric disorders.

Inhibitor of RNA-dependent RNA Polymerase

A similar compound, 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, has been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . This suggests that “1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” could potentially have similar antiviral properties.

Mechanism of Action

properties

IUPAC Name

1-ethyl-6-fluoro-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c1-2-12-9-4-3-7(11)5-8(9)10(13)6-16(12,14)15/h3-5,10,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGURRQFVPFQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 2
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 3
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 4
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 5
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 6
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.